REACTION_CXSMILES
|
[OH-].[Na+].C[O:4][C:5](=[O:18])[C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:16][CH2:15][CH2:14][C:13]2=[O:17])=[CH:8][CH:7]=1.Cl>CO.O>[O:17]=[C:13]1[CH2:14][CH2:15][CH2:16][N:12]1[C:9]1[CH:10]=[CH:11][C:6]([C:5]([OH:18])=[O:4])=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
485 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)N1C(CCC1)=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get the residue, which
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCC1)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |